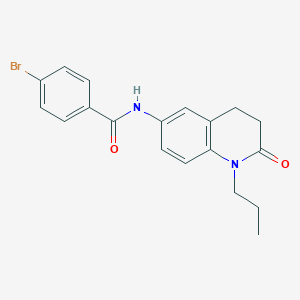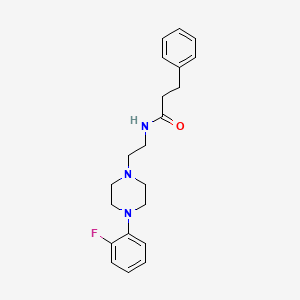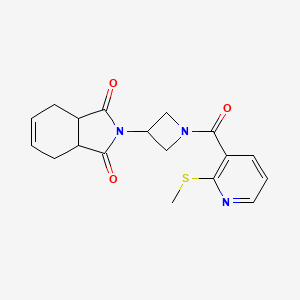
1-(5-Phenylpyridin-3-yl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Phenylpyridin-3-yl)-1,4-diazepane, also known as 1-phenyl-3-pyridin-1-yl-1,4-diazepane, is a heterocyclic compound consisting of a pyridine ring and a 1,4-diazepane ring. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound is also used in scientific research applications, such as in the study of biochemical and physiological effects.
科学的研究の応用
Synthesis Techniques
Microwave-Assisted Synthesis : A novel method for synthesizing 1,4-diazepane derivatives involves microwave-assisted synthesis. This approach leads to rapid production in good yields, particularly when synthesizing 7-substituted-1,4-diazepin-5-ones. Further, catalytic reduction techniques can yield 1,4-diazepanes, demonstrating the versatility of this method (Wlodarczyk et al., 2007).
Synthesis and Characterization of Triazenes : The coupling of 1-methylhomopiperazine with diazonium salts results in the formation of 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes. These compounds are stable and have been characterized using various spectroscopic techniques, showcasing the diverse applications of 1,4-diazepane in creating stable compounds (Moser & Vaughan, 2004).
Ugi Multicomponent Reaction : This method enables the synthesis of diazepane systems using a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This approach is significant for creating benzo-fused derivatives of 1,4-diazepanes, illustrating the chemical flexibility and applicability of the compound (Banfi et al., 2007).
Structural Studies and Applications
Crystal Structure Determination : X-ray crystallography has been employed to determine the structures of various 1,4-diazepane derivatives. This structural analysis is crucial in understanding the compound's properties and potential applications in fields such as material science and molecular design (Tingley, Bertolasi, & Vaughan, 2006).
Synthesis of Novel Derivatives : Research has focused on synthesizing new derivatives of 1,4-diazepanes, such as 3-phenyl substituted dibenzo-1,4-diazepin-1-ones. These derivatives have potential applications in various fields, including pharmaceuticals and materials science (Wang et al., 2014).
Catalytic Applications : Nickel(ii) complexes of 1,4-diazepanes have been synthesized and studied for their application in catalysis, particularly in alkane hydroxylation. These studies highlight the potential of 1,4-diazepane derivatives in catalytic processes (Sankaralingam, Vadivelu, & Palaniandavar, 2017).
Biological and Medicinal Applications
Anticancer Activity : Novel homopiperazine derivatives, including 1,4-diazepane compounds, have been synthesized and evaluated for their anticancer properties. This research demonstrates the potential therapeutic applications of 1,4-diazepane derivatives in cancer treatment (Teimoori et al., 2011).
Radiolabeling for Cancer Imaging : The synthesis of [11C]CX-6258, which includes a 1,4-diazepane-1-carbonyl component, illustrates the application of 1,4-diazepane in developing new PET tracers for cancer imaging, emphasizing the compound's significance in medical diagnostics (Wang et al., 2015).
特性
IUPAC Name |
1-(5-phenylpyridin-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-2-5-14(6-3-1)15-11-16(13-18-12-15)19-9-4-7-17-8-10-19/h1-3,5-6,11-13,17H,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWZOEAWIFAGIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CN=CC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Phenylpyridin-3-yl)-1,4-diazepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride](/img/structure/B2740689.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide;hydrochloride](/img/structure/B2740690.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2740691.png)



![(2-phenyl-2H-1,2,3-triazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2740695.png)
![5-amino-N-benzyl-1-[2-(2-ethylanilino)-2-oxoethyl]triazole-4-carboxamide](/img/structure/B2740697.png)
![7-Benzyl-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2740699.png)

![2-[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B2740702.png)
![Tert-butyl N-(2-formyl-7-oxaspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2740703.png)
![N-{[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2740704.png)
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)quinoxaline-6-carboxamide](/img/structure/B2740712.png)